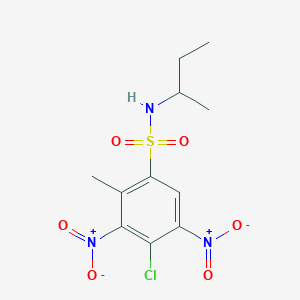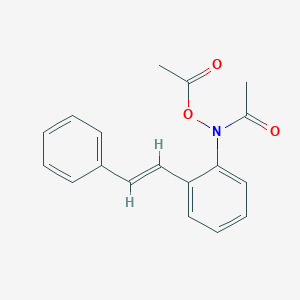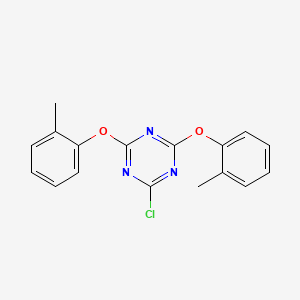
2-Chloro-4,6-bis(2-methylphenoxy)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4,6-bis(2-methylphenoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazine derivatives. Triazines are a group of nitrogen-containing heterocycles that have a wide range of applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is known for its potential use as a herbicide and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(2-methylphenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2-methylphenol in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4,6-bis(2-methylphenoxy)-1,3,5-triazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the triazine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding phenols and triazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic or basic aqueous solutions are used, with reaction temperatures ranging from room temperature to reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Hydrolysis: Phenols and triazine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4,6-bis(2-methylphenoxy)-1,3,5-triazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including herbicidal and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4,6-bis(2-methylphenoxy)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. As a herbicide, it inhibits the photosynthetic electron transport chain in plants, leading to the disruption of energy production and ultimately causing plant death. The compound binds to the D1 protein in the photosystem II complex, preventing the transfer of electrons and halting the photosynthetic process.
Comparación Con Compuestos Similares
2-Chloro-4,6-bis(2-methylphenoxy)-1,3,5-triazine can be compared with other similar triazine derivatives, such as:
Atrazine: 2-Chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine, a widely used herbicide with a similar mode of action.
Simazine: 2-Chloro-4,6-bis(ethylamino)-1,3,5-triazine, another herbicide with comparable properties.
Cyanuric Chloride: 2,4,6-Trichloro-1,3,5-triazine, a precursor used in the synthesis of various triazine derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazine derivatives.
Propiedades
Número CAS |
63537-72-4 |
|---|---|
Fórmula molecular |
C17H14ClN3O2 |
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
2-chloro-4,6-bis(2-methylphenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-7-3-5-9-13(11)22-16-19-15(18)20-17(21-16)23-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
Clave InChI |
PRBRUSRHSCMOQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OC2=NC(=NC(=N2)Cl)OC3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H,2'H,4H,4'H-3,3'-Spirobi[[1,5]benzodithiepine]](/img/structure/B14506723.png)

![1,4-Diazabicyclo[2.2.2]octane;phosphoric acid](/img/structure/B14506731.png)
![5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14506737.png)
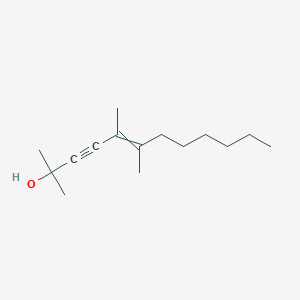
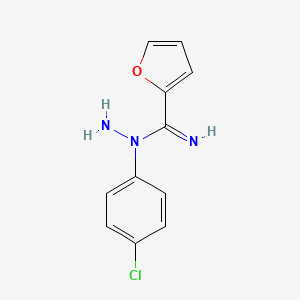
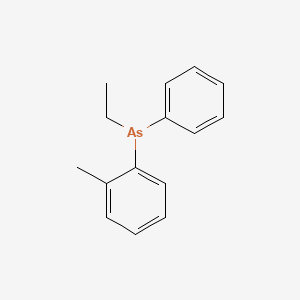
![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)

![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
